N-(4-methylpyridin-2-yl)ethane-1,2-diamine
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(4-methylpyridin-2-yl)ethane-1,2-diamine” can be represented by the SMILES stringCC1=CC(NCCN)=NC=C1.O
. The InChI representation is 1S/C8H13N3.H2O/c1-7-2-4-10-8(6-7)11-5-3-9;/h2,4,6H,3,5,9H2,1H3,(H,10,11);1H2
. Physical and Chemical Properties Analysis
“this compound” is a solid compound . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point were not found in the sources I accessed.Scientific Research Applications
Fragmentation Studies in Mass Spectrometry
- Research by Percino et al. (2007) explored the fragmentation of α-diketones, including compounds related to N-(4-methylpyridin-2-yl)ethane-1,2-diamine, using mass spectrometry. This study helps in understanding the mass fragmentation patterns of related molecular structures (Percino et al., 2007).
Ligand Synthesis and Characterization
- Uluçam and Yenturk (2019) detailed the synthesis and characterization of ligands formed by diamine and aromatic aldehyde, including the use of Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR). This research is crucial for understanding the properties of ligands related to this compound (Uluçam & Yenturk, 2019).
Structural Analysis in Coordination Chemistry
- The formation of dihelicate and mononuclear complexes with dimeric ethane-bridged ligands, such as those related to this compound, was studied by Youinou et al. (1991), contributing to the understanding of coordination chemistry and ligand behaviors (Youinou et al., 1991).
Crystallography and Thermal Expansion Studies
- Zerrouki et al. (2016) conducted a comprehensive study on the crystal structure and thermal expansion of a compound structurally similar to this compound. This research enhances the understanding of the crystallographic and thermal behaviors of such compounds (Zerrouki et al., 2016).
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
The interaction of this compound with its targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
The downstream effects of these pathways are also subjects of current research .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, which is crucial for its effectiveness .
Properties
IUPAC Name |
N'-(4-methylpyridin-2-yl)ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-7-2-4-10-8(6-7)11-5-3-9/h2,4,6H,3,5,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLFZJFTWICAOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434434 | |
Record name | N-(4-methylpyridin-2-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
526184-60-1 | |
Record name | N-(4-methylpyridin-2-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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